Cas no 2138023-01-3 (2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine)

2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine
- 2138023-01-3
- EN300-1074569
-
- Inchi: 1S/C8H8ClN5O2S/c1-5-11-7(9)13-8(12-5)14-4-6(3-10-14)17(2,15)16/h3-4H,1-2H3
- InChI Key: TUTJMBDTPIXDOR-UHFFFAOYSA-N
- SMILES: ClC1N=C(C)N=C(N=1)N1C=C(C=N1)S(C)(=O)=O
Computed Properties
- Exact Mass: 273.0087234g/mol
- Monoisotopic Mass: 273.0087234g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 99Ų
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074569-1.0g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 1g |
$1057.0 | 2023-06-10 | ||
Enamine | EN300-1074569-10.0g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-1074569-5g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1074569-0.05g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1074569-0.1g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
Enamine | EN300-1074569-5.0g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 5g |
$3065.0 | 2023-06-10 | ||
Enamine | EN300-1074569-1g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1074569-10g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1074569-0.5g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1074569-0.25g |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine |
2138023-01-3 | 95% | 0.25g |
$972.0 | 2023-10-28 |
2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
Additional information on 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine
Introduction to 2-Chloro-4-(4-Methanesulfonyl-1H-Pyrazol-1-yl)-6-Methyl-1,3,5-Triazine (CAS No. 2138023-01-3)
2-Chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine (CAS No. 2138023-01-3) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and agrochemical industries. This compound belongs to the class of triazines, which are known for their diverse biological activities, including herbicidal, fungicidal, and pesticidal properties. The unique structural features of this compound, particularly the presence of a chloro group, a methanesulfonyl substituent, and a methyl group, contribute to its distinct chemical and biological properties.
The chloro substitution at the 2-position of the triazine ring enhances the compound's stability and reactivity, making it suitable for various chemical reactions. The methanesulfonyl group at the 4-position of the pyrazole ring is a key functional group that imparts significant biological activity. This group is known to enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors. The methyl group at the 6-position of the triazine ring further modulates the compound's physicochemical properties, contributing to its overall efficacy and selectivity.
Recent studies have explored the potential of 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine in various therapeutic areas. One notable application is in the development of novel herbicides. Triazines are well-known for their herbicidal properties, and this specific compound has shown promise in controlling a wide range of weeds without causing significant harm to crops. The selective nature of this compound makes it an attractive candidate for use in sustainable agriculture practices.
In addition to its agricultural applications, 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine has been investigated for its potential as an antifungal agent. Fungal infections pose a significant threat to both human health and crop productivity. Studies have demonstrated that this compound exhibits potent antifungal activity against several pathogenic fungi, including those responsible for plant diseases such as powdery mildew and rust. The mechanism of action involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways.
The pharmacological properties of 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine have also been explored in preclinical studies. Research has shown that this compound possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain conditions. The anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Furthermore, the compound has been evaluated for its cytotoxic activity against various cancer cell lines. Preliminary studies have indicated that 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selective toxicity is crucial for minimizing side effects in cancer therapy. The mechanism of action involves inducing apoptosis through mitochondrial dysfunction and DNA damage.
The synthesis of 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazine involves several well-established chemical reactions. The key steps include the formation of the pyrazole ring through a cyclocondensation reaction between an appropriate nitrile and hydrazine hydrate, followed by substitution reactions to introduce the chloro, methanesulfonyl, and methyl groups onto the triazine ring. The synthetic route is highly efficient and can be scaled up for industrial production.
In conclusion, 2-chloro-4-(4-methanesulfonyl-1H-pyrazol-1-y l)-6-methyl - 1 , 3 , 5 - triazine (CAS No . 2 1 380 2 3 - 0 1 - 3 ) represents a promising compound with diverse applications in agriculture and medicine . Its unique structural features confer valuable biological activities , making it an attractive candidate for further research and development . Ongoing studies continue to uncover new potential uses , highlighting the importance of this compound in advancing scientific knowledge and practical applications .
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